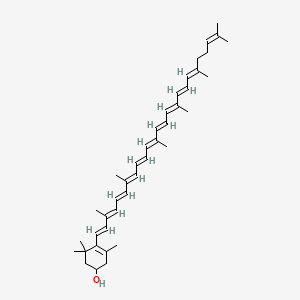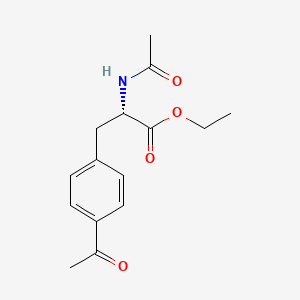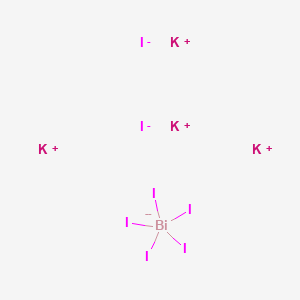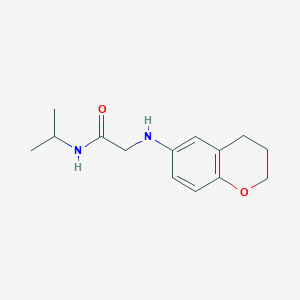![molecular formula C40H51Cl2NO5PPdS- B13826924 Dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13826924.png)
Dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate is a palladium-based compound widely used as a catalyst in various cross-coupling reactions. This compound is known for its stability and efficiency in forming carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate typically involves the reaction of (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl) with palladium(II) acetate and 2-(2’-amino-1,1’-biphenyl) in the presence of methanesulfonic acid. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the palladium complex .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve consistent results .
化学反応の分析
Types of Reactions
(2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate is primarily used in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
Heck Reaction: Coupling of alkenes with aryl halides.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides and amines.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, boronic acids, and amines. The reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide (DMF) are often used .
Major Products
The major products formed from these reactions are biaryl compounds, substituted alkenes, and arylamines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
科学的研究の応用
(2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the synthesis of complex organic molecules.
Biology: Facilitates the modification of biomolecules for studying biological processes.
Medicine: Involved in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of polymers and advanced materials.
作用機序
The compound acts as a catalyst by coordinating with the reactants to form an active palladium species. This active species facilitates the formation of new bonds by lowering the activation energy of the reaction. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the catalytic cycle .
類似化合物との比較
Similar Compounds
- (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)palladium(II) chloride
- (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)palladium(II) acetate
- (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)palladium(II) trifluoroacetate
Uniqueness
Compared to similar compounds, (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate offers enhanced stability and solubility in a wide range of organic solvents. This makes it particularly effective in catalyzing reactions under mild conditions and with lower catalyst loadings .
特性
分子式 |
C40H51Cl2NO5PPdS- |
|---|---|
分子量 |
866.2 g/mol |
IUPAC名 |
dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C26H35O2P.C12H10N.CH2Cl2.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1-3;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H2;1H3,(H,2,3,4);/q;-1;;; |
InChIキー |
RSFANHZWYCDNBZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine](/img/structure/B13826848.png)
![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)



![6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)
![7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate](/img/structure/B13826876.png)

![3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci)](/img/structure/B13826890.png)




![1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)](/img/structure/B13826919.png)
